molecular formula C12H22O2 B13769399 2-Methyl-5-(propan-2-yl)cyclohexyl acetate CAS No. 51546-61-3

2-Methyl-5-(propan-2-yl)cyclohexyl acetate

Cat. No.: B13769399
CAS No.: 51546-61-3
M. Wt: 198.30 g/mol
InChI Key: JAKFDYGDDRCJLY-UHFFFAOYSA-N
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Description

(2-Methyl-5-propan-2-ylcyclohexyl) acetate is an organic compound with the molecular formula C12H22O2. It is an ester derived from the reaction between (2-methyl-5-propan-2-ylcyclohexanol) and acetic acid. This compound is known for its pleasant fragrance and is often used in the formulation of perfumes and flavoring agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-5-propan-2-ylcyclohexyl) acetate typically involves the esterification of (2-methyl-5-propan-2-ylcyclohexanol) with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction is as follows:

(2-methyl-5-propan-2-ylcyclohexanol)+acetic acid(2-methyl-5-propan-2-ylcyclohexyl) acetate+water\text{(2-methyl-5-propan-2-ylcyclohexanol)} + \text{acetic acid} \rightarrow \text{(2-methyl-5-propan-2-ylcyclohexyl) acetate} + \text{water} (2-methyl-5-propan-2-ylcyclohexanol)+acetic acid→(2-methyl-5-propan-2-ylcyclohexyl) acetate+water

Industrial Production Methods: In an industrial setting, the production of (2-methyl-5-propan-2-ylcyclohexyl) acetate can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: (2-Methyl-5-propan-2-ylcyclohexyl) acetate can undergo oxidation reactions, typically resulting in the formation of ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of (2-methyl-5-propan-2-ylcyclohexanol).

    Substitution: The acetate group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of corresponding amides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of (2-methyl-5-propan-2-ylcyclohexanone) or (2-methyl-5-propan-2-ylcyclohexanoic acid).

    Reduction: Formation of (2-methyl-5-propan-2-ylcyclohexanol).

    Substitution: Formation of (2-methyl-5-propan-2-ylcyclohexyl) amide or other esters.

Scientific Research Applications

(2-Methyl-5-propan-2-ylcyclohexyl) acetate has various applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

    Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of (2-methyl-5-propan-2-ylcyclohexyl) acetate primarily involves its hydrolysis to (2-methyl-5-propan-2-ylcyclohexanol) and acetic acid. This hydrolysis can be catalyzed by esterases, which are enzymes that break down esters. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with olfactory receptors, contributing to its fragrance properties.

Comparison with Similar Compounds

    (2-Methyl-5-propan-2-ylcyclohexanol): The alcohol precursor to (2-methyl-5-propan-2-ylcyclohexyl) acetate.

    Menthyl acetate: Another ester with a similar structure but derived from menthol.

    Isobornyl acetate: An ester with a similar fragrance profile but different structural features.

Uniqueness: (2-Methyl-5-propan-2-ylcyclohexyl) acetate is unique due to its specific structural arrangement, which imparts a distinct fragrance. Its synthesis and reactions are well-studied, making it a valuable compound in both academic research and industrial applications.

Properties

CAS No.

51546-61-3

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylcyclohexyl) acetate

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3

InChI Key

JAKFDYGDDRCJLY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1OC(=O)C)C(C)C

Origin of Product

United States

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